

An In-depth Technical Guide to the Use of 3FAx-Neu5Ac in Glycobiology

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Compound of Interest

Compound Name: 3FAx-Neu5Ac

Cat. No.: B15137527

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Potent Glycomimetic

In the intricate world of glycobiology, sialic acids stand out as critical modulators of a vast array of physiological and pathological processes. These nine-carbon sugars typically cap the glycan chains of glycoproteins and glycolipids, influencing cell-cell interactions, immune responses, and pathogen recognition. Aberrant sialylation, particularly an overabundance known as "hypersialylation," is a well-established hallmark of cancer, contributing significantly to metastasis, immune evasion, and tumor progression.

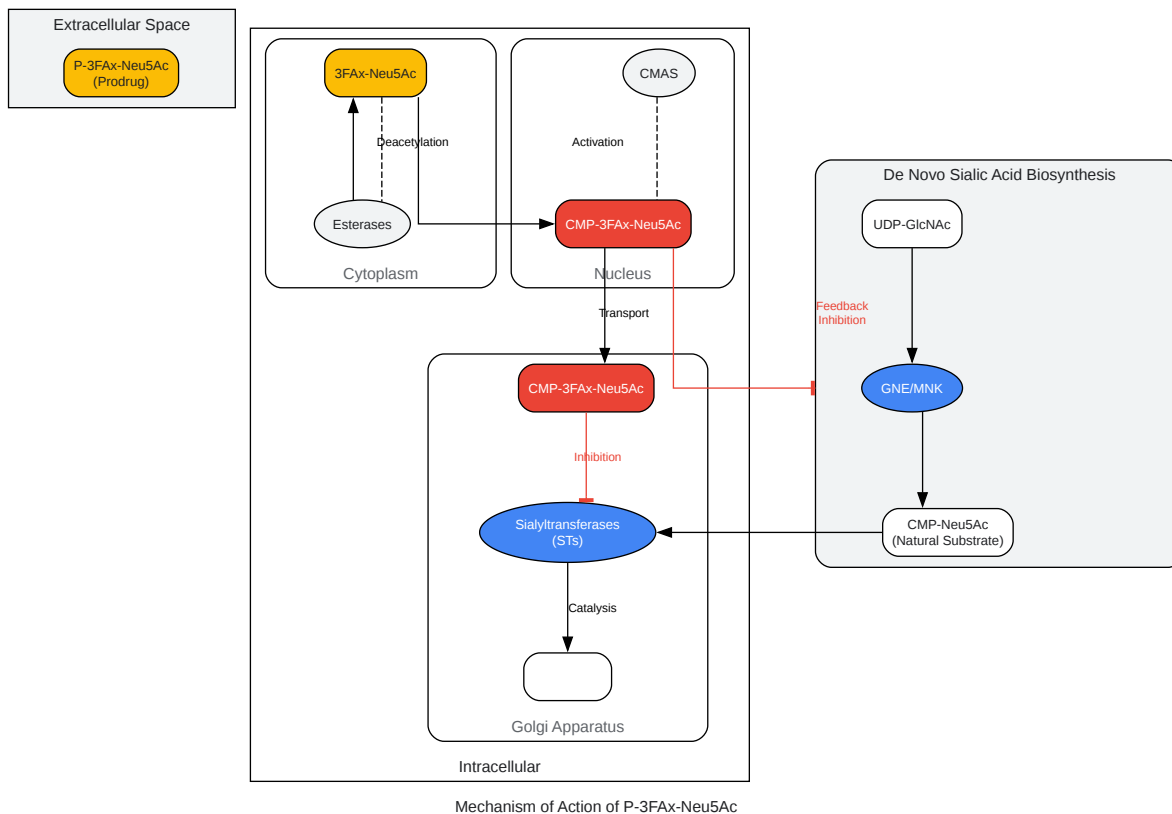
This has spurred the development of tools to modulate sialic acid expression. Among the most potent and specific is 3-fluoro-axial-N-acetylneuraminic acid (**3FAx-Neu5Ac**). This synthetic, fluorinated sialic acid analogue acts as a powerful global inhibitor of sialylation. Delivered as a cell-permeable, peracetylated prodrug (often referred to as P-**3FAx-Neu5Ac**, Ac53FaxNeu5Ac, or PFN), it provides researchers with a robust method to probe the function of sialic acids and offers a promising therapeutic strategy for diseases characterized by aberrant sialylation, such as cancer. This guide provides a comprehensive overview of its mechanism, applications, and the experimental protocols for its use.

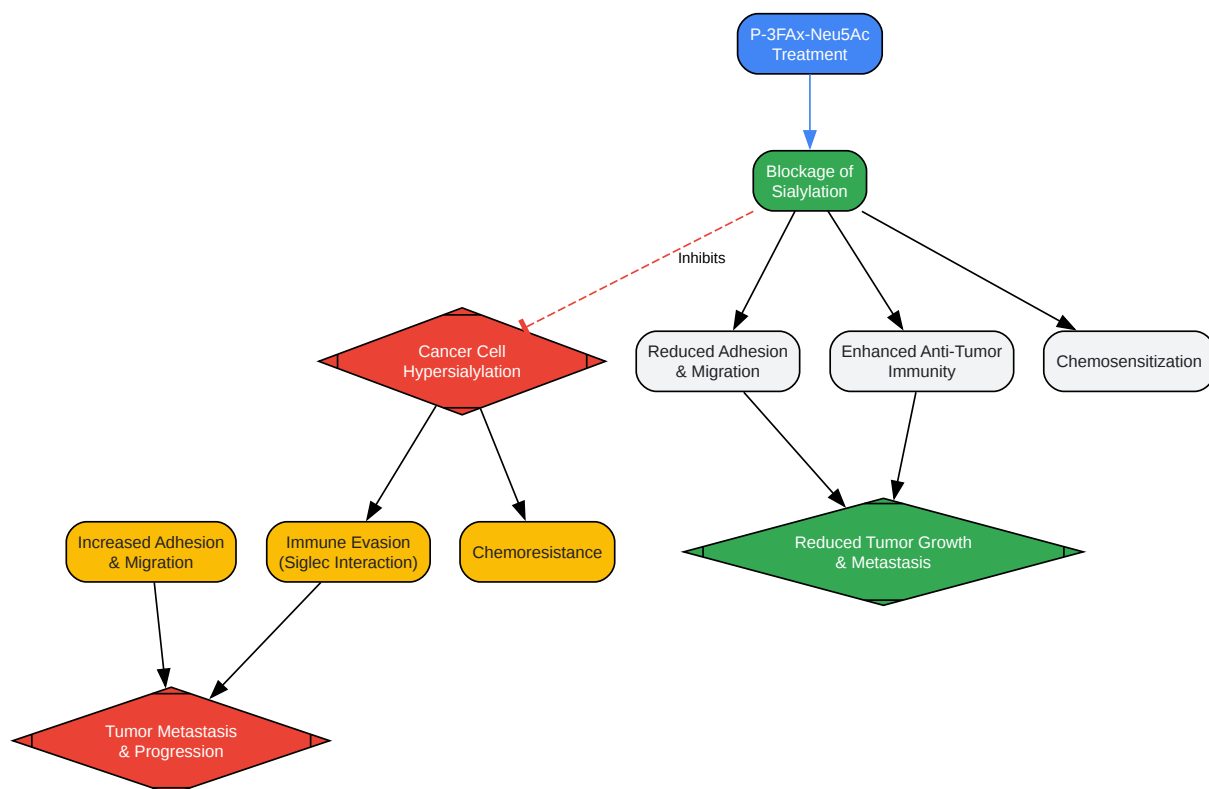
Mechanism of Action: A Two-Pronged Inhibition Strategy

P-3FAx-Neu5Ac functions as a metabolic inhibitor. Its peracetylated form enhances cellular uptake, allowing it to passively diffuse across the cell membrane. Once inside the cell, its mechanism unfolds in a series of steps:

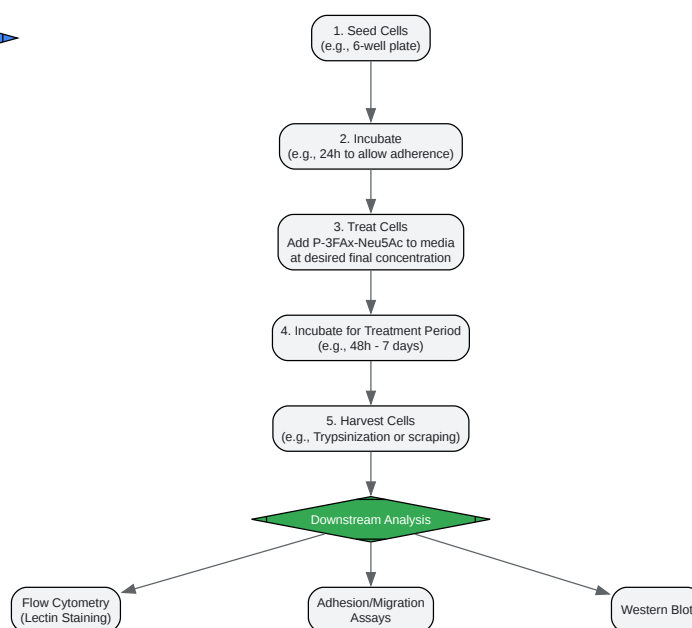
- **Deacetylation:** Cytoplasmic esterases remove the acetyl groups, converting the prodrug into its active form, **3FAx-Neu5Ac**.
- **CMP Activation:** The activated analogue moves into the nucleus, where the enzyme CMP-sialic acid synthetase (CMAS) converts it into **CMP-3FAx-Neu5Ac**. This step is crucial, as only CMP-activated sialic acids can be transported into the Golgi apparatus.
- **Competitive Inhibition:** In the Golgi, **CMP-3FAx-Neu5Ac** acts as a potent competitive inhibitor of sialyltransferases (STs). It competes with the natural substrate, **CMP-Neu5Ac**, preventing the transfer of sialic acid onto nascent glycan chains.
- **Feedback Inhibition:** The accumulation of CMP-activated sialic acids (including **CMP-3FAx-Neu5Ac**) in the cell triggers a feedback inhibition loop, shutting down the de novo biosynthesis pathway of sialic acids. This occurs through the inhibition of **GNE/MNK**, a key upstream enzyme responsible for producing sialic acid precursors.

This dual mechanism of direct, competitive inhibition of sialyltransferases and indirect, feedback inhibition of the biosynthetic pathway makes **3FAx-Neu5Ac** a highly effective and global inhibitor of cellular sialylation.





Therapeutic Logic of 3FAx-Neu5Ac in Oncology



General Experimental Workflow

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com